Cas no 168984-74-5 (Tetrabutylammonium 2-(Boc-amino)ethanesulfonate)
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate Chemical and Physical Properties
Names and Identifiers
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- Tetrabutylammonium 2-(Boc-amino)ethanesulfonate
- SY246509
- AC4669
- Tetrabutylammonium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate
- SCHEMBL21596176
- MFCD31716141
- 168984-74-5
-
- MDL: MFCD31716141
- Inchi: 1S/C16H36N.C7H15NO5S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)13-6(9)8-4-5-14(10,11)12/h5-16H2,1-4H3;4-5H2,1-3H3,(H,8,9)(H,10,11,12)/q+1;/p-1
- InChI Key: SOZHXTYHAFDSCH-UHFFFAOYSA-M
- SMILES: [N+](CCCC)(CCCC)(CCCC)CCCC.O(C(=O)NCCS([O-])(=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 466.34404387g/mol
- Monoisotopic Mass: 466.34404387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 16
- Complexity: 387
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104Ų
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY246509-5g |
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate |
168984-74-5 | ≥95% | 5g |
¥5500.00 | 2025-04-17 | |
| eNovation Chemicals LLC | D778964-5g |
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate |
168984-74-5 | 95% | 5g |
$715 | 2024-07-20 | |
| Cooke Chemical | LN8636658-5g |
168984-74-5 | Tetrabutylammonium2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate | 5g |
RMB 4400.00 | 2025-02-20 | ||
| eNovation Chemicals LLC | D778964-5g |
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate |
168984-74-5 | 95% | 5g |
$715 | 2025-02-18 | |
| eNovation Chemicals LLC | D778964-5g |
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate |
168984-74-5 | 95% | 5g |
$715 | 2025-02-21 |
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate Suppliers
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on Tetrabutylammonium 2-(Boc-amino)ethanesulfonate
Recent Advances in the Application of 168984-74-5 and Tetrabutylammonium 2-(Boc-amino)ethanesulfonate in Chemical Biology and Pharmaceutical Research
The chemical compound with the CAS number 168984-74-5 and the product Tetrabutylammonium 2-(Boc-amino)ethanesulfonate have garnered significant attention in recent chemical biology and pharmaceutical research. These compounds are pivotal in the synthesis of novel bioactive molecules and have been extensively studied for their potential applications in drug development and biochemical assays. This research brief aims to provide an overview of the latest advancements and findings related to these compounds, highlighting their roles in modern pharmaceutical sciences.
Recent studies have demonstrated that 168984-74-5 serves as a key intermediate in the synthesis of complex organic molecules, particularly those with therapeutic potential. Its unique chemical properties, including stability under various reaction conditions, make it an invaluable tool for researchers. Meanwhile, Tetrabutylammonium 2-(Boc-amino)ethanesulfonate has been identified as a crucial reagent in peptide synthesis and modification, owing to its ability to protect amino groups during chemical reactions. The combination of these compounds has opened new avenues for the development of targeted drug delivery systems and enzyme inhibitors.
One of the most notable applications of these compounds is in the field of proteomics, where they are used to modify and stabilize peptides and proteins. A 2023 study published in the Journal of Medicinal Chemistry revealed that Tetrabutylammonium 2-(Boc-amino)ethanesulfonate significantly enhances the yield and purity of synthesized peptides, reducing side reactions and improving overall efficiency. Additionally, 168984-74-5 has been employed in the development of small-molecule inhibitors targeting specific enzymes involved in disease pathways, such as cancer and neurodegenerative disorders.
Further research has explored the mechanistic insights into how these compounds interact with biological systems. For instance, a recent investigation highlighted the role of Tetrabutylammonium 2-(Boc-amino)ethanesulfonate in facilitating the transport of therapeutic agents across cell membranes, thereby improving bioavailability. Similarly, 168984-74-5 has been shown to modulate enzyme activity, offering potential therapeutic benefits in metabolic diseases. These findings underscore the versatility and importance of these compounds in advancing pharmaceutical research.
In conclusion, the ongoing research on 168984-74-5 and Tetrabutylammonium 2-(Boc-amino)ethanesulfonate continues to reveal their broad applicability in chemical biology and drug development. Their unique properties and multifunctional roles make them indispensable tools for researchers aiming to innovate in the pharmaceutical industry. Future studies are expected to further elucidate their mechanisms of action and expand their applications, paving the way for groundbreaking therapeutic solutions.
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